molecular formula C34H31N3O3S B2868486 2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681273-86-9

2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2868486
CAS No.: 681273-86-9
M. Wt: 561.7
InChI Key: CCGZKYPCUYWLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C34H31N3O3S and its molecular weight is 561.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds focuses on the synthesis of novel chemical entities with potential biological activities. For instance, studies have explored the synthesis of new Schiff bases and their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019). Such research highlights the importance of novel compound synthesis in addressing microbial resistance and the development of new therapeutic agents.

Antitubercular Agents

Several studies have focused on the design and synthesis of compounds with potential antitubercular activity. For example, a study on substituted benzo[h]quinazolines, benzo[g]indazoles, and pyrazoles demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, indicating the critical role of these compounds in combating tuberculosis (Maurya et al., 2013). This research area is crucial, given the global challenge of tuberculosis and the need for new effective treatments.

Chemical Characterization and Synthesis

The synthesis and characterization of novel compounds are central to advancing chemical science. Studies such as the synthesis of some biologically important pyrazoles and pyrazoline derivatives provide foundational knowledge for understanding the chemical properties and potential applications of new chemical entities (Chavhan et al., 2012). These efforts contribute to the broader field of chemical synthesis, offering insights into the structural requirements for biological activity.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N3O3S/c1-39-27-16-12-25(13-17-27)30-20-32(26-14-18-28(40-2)19-15-26)37(35-30)34(38)23-41-33-22-36(21-24-8-4-3-5-9-24)31-11-7-6-10-29(31)33/h3-19,22,32H,20-21,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGZKYPCUYWLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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